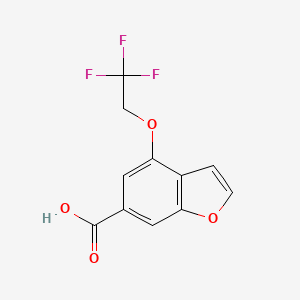
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a formyl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride. The reaction conditions generally require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ethyl 1-(4-ethylphenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(4-ethylphenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 1-(4-ethylphenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(19)20-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
ZYFPYQDFCOTBKN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


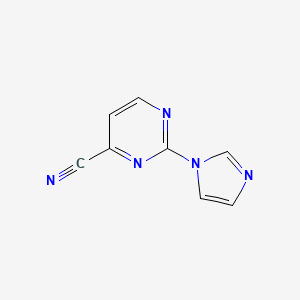
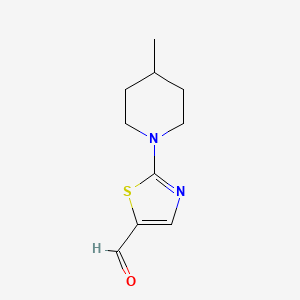
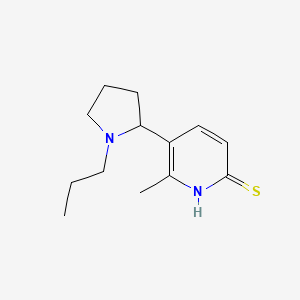
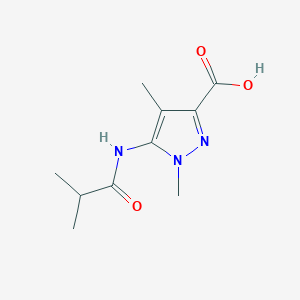
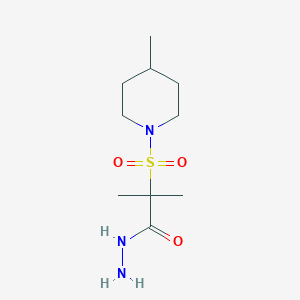


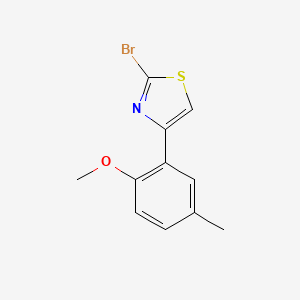


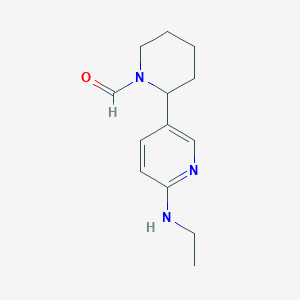

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
